

tetrahydro-2H-pyran-3-ol CAS number lookup

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Compound of Interest

Compound Name: *tetrahydro-2H-pyran-3-ol*

Cat. No.: *B121950*

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An In-depth Technical Guide to **Tetrahydro-2H-pyran-3-ol**

This technical guide provides a comprehensive overview of **tetrahydro-2H-pyran-3-ol**, a key heterocyclic compound utilized as a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

Tetrahydro-2H-pyran-3-ol is a saturated heterocyclic alcohol. It exists as a racemic mixture and as individual enantiomers, each with distinct identifiers.

Table 1: Chemical Identifiers for **Tetrahydro-2H-pyran-3-ol** and its Enantiomers

Isomer/Mixture	CAS Number
Racemic Tetrahydro-2H-pyran-3-ol	19752-84-2[1][2]
(R)-Tetrahydro-2H-pyran-3-ol	100937-76-6
(S)-Tetrahydro-2H-pyran-3-ol	72886-97-6[3]

Table 2: Physicochemical Properties of **Tetrahydro-2H-pyran-3-ol**

Property	Value
Molecular Formula	C ₅ H ₁₀ O ₂
Molecular Weight	102.13 g/mol [3]
Appearance	Colorless liquid
Density	1.081 g/cm ³
Boiling Point	88 °C @ 18 Torr
pKa	14.49 ± 0.20 (Predicted)

Table 3: Predicted and Representative Spectral Data

While a comprehensive public database of spectra for **tetrahydro-2H-pyran-3-ol** is not readily available, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Spectrum Type	Expected Features
¹ H NMR	~1.4-2.0 ppm (m): Protons on C4 and C5. ~3.2-4.0 ppm (m): Protons on C2, C3, and C6, adjacent to oxygen atoms. Broad singlet: Hydroxyl proton (-OH), chemical shift is concentration and solvent dependent.
¹³ C NMR	~20-35 ppm: Carbons C4 and C5. ~60-75 ppm: Carbons C2, C3, and C6, bonded to oxygen.
IR Spectroscopy	~3400 cm ⁻¹ (broad): O-H stretching of the alcohol group. ~2850-2950 cm ⁻¹ : C-H stretching of sp ³ hybridized carbons. ~1050-1150 cm ⁻¹ : C-O stretching.
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z = 102. Key Fragments: Loss of H ₂ O (m/z = 84), and other fragments resulting from ring cleavage.

Applications in Drug Development

Tetrahydro-2H-pyran-3-ol serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its primary application is as a 3-substituted tetrahydropyran intermediate.^[2]

A significant use is in the preparation of pyrazolothiazole compounds that act as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.^[2] These antagonists are investigated for the treatment of stress-related disorders such as anxiety and depression. Additionally, the tetrahydropyran scaffold is found in various compounds explored for their potential as anticancer agents, although the direct role of **tetrahydro-2H-pyran-3-ol** in these is as a structural motif precursor.^[4]

Experimental Protocols

Synthesis of Racemic Tetrahydro-2H-pyran-3-ol

The most common method for synthesizing racemic **tetrahydro-2H-pyran-3-ol** is the hydroboration-oxidation of 3,4-dihydro-2H-pyran. This two-step procedure provides the anti-Markovnikov addition of water across the double bond.

Reaction: 3,4-Dihydro-2H-pyran → **Tetrahydro-2H-pyran-3-ol**

Materials:

- 3,4-Dihydro-2H-pyran (CAS: 110-87-2)
- Borane-tetrahydrofuran complex solution (1M in THF)
- Sodium hydroxide (NaOH) solution (e.g., 3M)
- Hydrogen peroxide (H₂O₂), 30% aqueous solution
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Hydroboration:
 - Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
 - Under a nitrogen atmosphere, charge the flask with 3,4-dihydro-2H-pyran (1.0 eq) dissolved in anhydrous THF.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add the borane-THF complex solution (1M, approx. 0.5-0.6 eq of BH_3) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
- Oxidation:
 - Cool the reaction mixture back to 0 °C.
 - Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic; maintain the temperature below 40-50 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer. Extract the aqueous layer two times with diethyl ether.
 - Combine all organic layers and wash sequentially with water and then with brine.

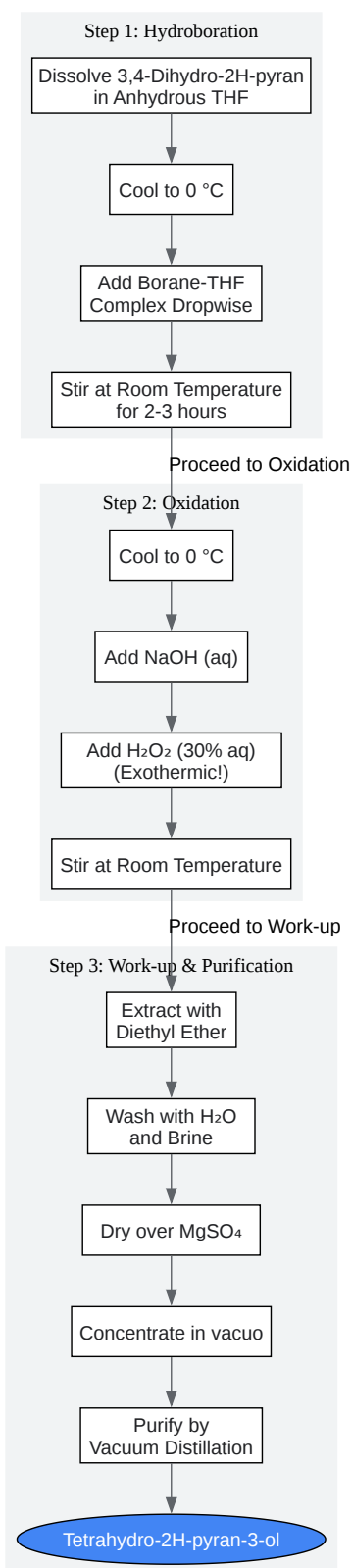
- Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **tetrahydro-2H-pyran-3-ol**.

Synthesis of (S)-Tetrahydro-2H-pyran-3-ol

The enantiomerically pure (S)-**tetrahydro-2H-pyran-3-ol** can be synthesized from the chiral pool, with L-Glutamic acid being a common starting material.[3] The synthesis is a multi-step process and involves the transformation of the amino acid backbone into the target heterocyclic alcohol.[3] A general outline of the synthetic strategy involves several key transformations, including diazotization, reduction, and cyclization steps.

Mandatory Visualizations

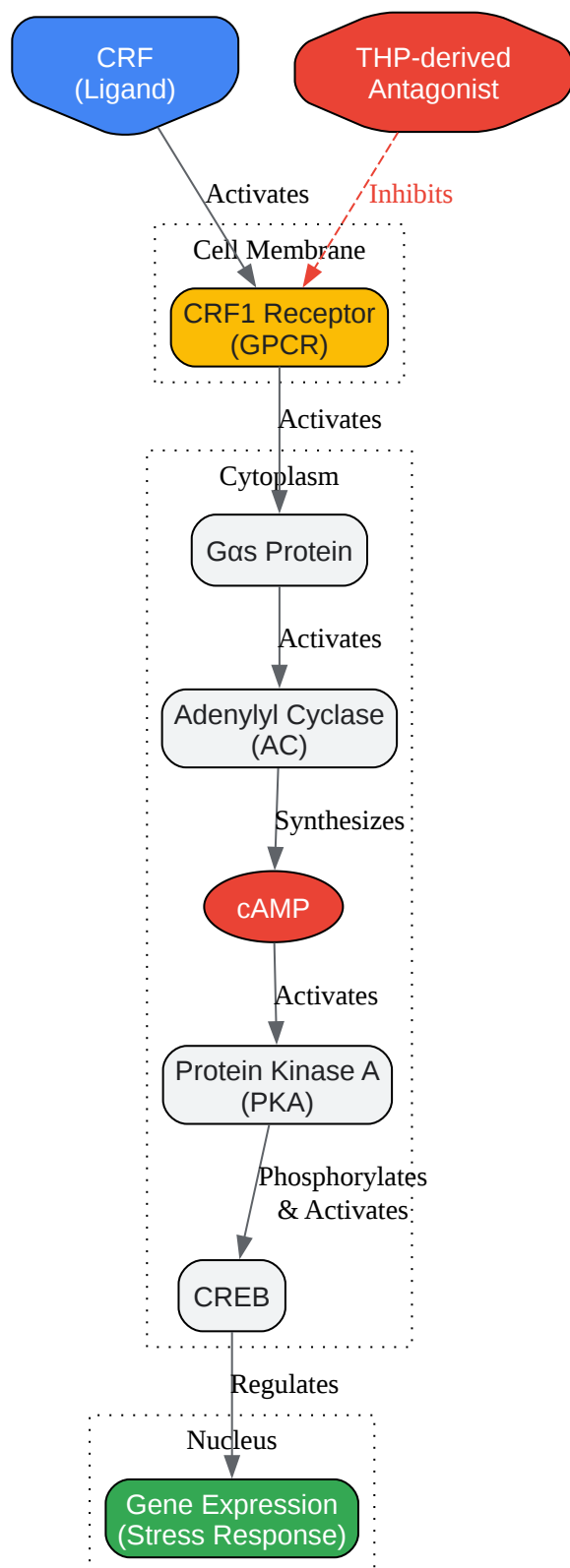
Experimental Workflow Diagram



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Caption: Synthesis workflow for racemic **tetrahydro-2H-pyran-3-ol**.

Signaling Pathway Diagram



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References

- 1. TETRAHYDRO-2H-PYRAN-3-OL(19752-84-2) 1H NMR [m.chemicalbook.com]
- 2. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]
- 3. (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis - chemicalbook [chemicalbook.com]
- 4. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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